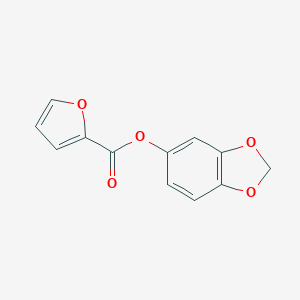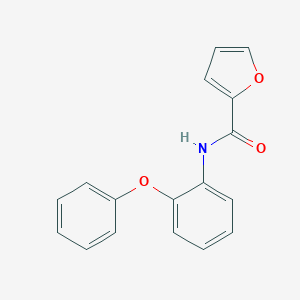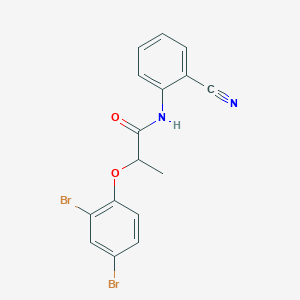
4-ethoxy-N-(2-hydroxy-5-methylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethoxy-N-(2-hydroxy-5-methylphenyl)benzamide is a chemical compound that belongs to the class of benzamides. It is also known as EHMBA and has a molecular formula of C16H19NO3. This compound has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 4-ethoxy-N-(2-hydroxy-5-methylphenyl)benzamide is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 4-ethoxy-N-(2-hydroxy-5-methylphenyl)benzamide can reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. It has also been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins that contribute to pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-ethoxy-N-(2-hydroxy-5-methylphenyl)benzamide in lab experiments is its potent anti-inflammatory and analgesic properties. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research on 4-ethoxy-N-(2-hydroxy-5-methylphenyl)benzamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and to develop more effective and targeted therapeutic applications.
Synthesemethoden
The synthesis of 4-ethoxy-N-(2-hydroxy-5-methylphenyl)benzamide involves the reaction of 2-hydroxy-5-methylbenzoic acid with ethoxy carbonyl chloride in the presence of a base. The resulting intermediate is then reacted with 4-aminobenzamide in the presence of a coupling agent to yield the final product.
Wissenschaftliche Forschungsanwendungen
4-ethoxy-N-(2-hydroxy-5-methylphenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. Additionally, it has been investigated for its potential as a treatment for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
Molekularformel |
C16H17NO3 |
|---|---|
Molekulargewicht |
271.31 g/mol |
IUPAC-Name |
4-ethoxy-N-(2-hydroxy-5-methylphenyl)benzamide |
InChI |
InChI=1S/C16H17NO3/c1-3-20-13-7-5-12(6-8-13)16(19)17-14-10-11(2)4-9-15(14)18/h4-10,18H,3H2,1-2H3,(H,17,19) |
InChI-Schlüssel |
SLMHHMFLCVXGAK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C)O |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-methyl-N-[4-methyl-3-[(2-methylphenyl)sulfonylamino]phenyl]benzenesulfonamide](/img/structure/B290750.png)


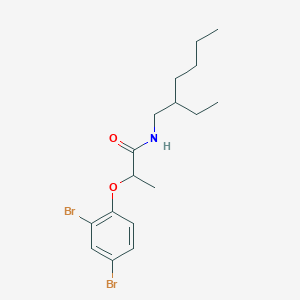


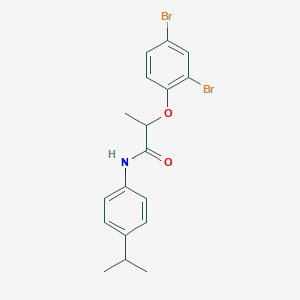

![4-[(2-Fluorobenzoyl)amino]-3-methylphenyl 2-fluorobenzoate](/img/structure/B290764.png)
